molecular formula C15H16FNO2S B2871782 Isopropyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate CAS No. 627058-15-5

Isopropyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate

Cat. No. B2871782
CAS RN: 627058-15-5
M. Wt: 293.36
InChI Key: BMWQBRMAMOEYPZ-UHFFFAOYSA-N
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Description

This compound is a thiophene derivative. Thiophenes are aromatic compounds that contain a five-membered ring with four carbon atoms and one sulfur atom . The compound also contains an amino group (NH2), a carboxylate group (COO-), and a fluorophenyl group (C6H4F), which could influence its properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by its functional groups. The presence of the thiophene ring, the amino group, the carboxylate group, and the fluorophenyl group would all contribute to its overall structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylate and amino groups could make it more soluble in polar solvents . The aromatic thiophene ring could contribute to its stability and possibly its color .

Scientific Research Applications

Proteolysis Targeting Chimeras (PROTACs)

This compound has been explored for its potential as a selective degrader of histone deacetylase-3 (HDAC3), which is significant in the design of PROTACs . PROTACs are a promising technology for modifying proteins of interest through protein degradation. The compound was synthesized and characterized, showing an IC50 of 3.4 µM against HDAC3, although it did not show degradation for the targeted HDACs .

Anti-inflammatory Applications

The structural analogs of this compound, particularly those with a pyrimidine core, have been studied for their anti-inflammatory activities . These studies focus on the synthesis of derivatives and their inhibitory effects against immune-induced nitric oxide generation, which is a key mediator in inflammation .

Anticancer Therapeutics

Compounds with similar structures have been identified as potential anticancer therapeutics. They work by inhibiting the activity of HDAC isoforms, which play a crucial role in the regulation of gene expression and cell proliferation. Dysregulation of HDACs has been implicated in various cancers, and inhibitors like the one could provide therapeutic benefits .

Pharmacological Effects

The compound’s framework is related to that of pyrimidines, which are known to exhibit a range of pharmacological effects. These include antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties. Research into the compound’s derivatives could lead to the development of new drugs with these effects .

Epigenetic Regulation

Due to its influence on HDAC3, the compound may affect epigenetic regulation. HDACs are involved in removing acetyl groups from histone lysine residues, which is a key process in the regulation of gene expression. Modulating HDAC activity can have profound implications for gene expression patterns and disease treatment .

Biological Potential of Indole Derivatives

While not directly related to the compound , research on indole derivatives, which share some structural similarities, has shown diverse biological and clinical applications. This suggests that further exploration of the compound could uncover additional biological activities .

Safety And Hazards

As with any chemical, handling this compound would require appropriate safety measures. It’s important to refer to the material safety data sheet (MSDS) for specific safety information . In general, avoid inhaling it, getting it in your eyes or on your skin, and ingesting it .

Future Directions

The future directions for this compound would depend on its applications. If it shows promise as a drug, further studies could be conducted to evaluate its efficacy and safety . If it’s useful as a chemical reactant, researchers could explore new reactions and synthesis methods involving this compound .

properties

IUPAC Name

propan-2-yl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2S/c1-8(2)19-15(18)13-12(9(3)20-14(13)17)10-4-6-11(16)7-5-10/h4-8H,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWQBRMAMOEYPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)N)C(=O)OC(C)C)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate

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